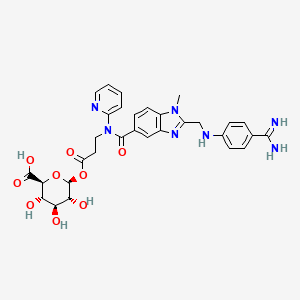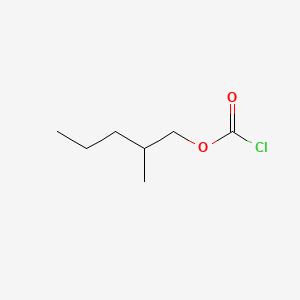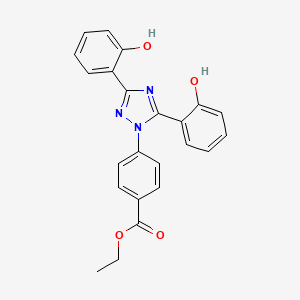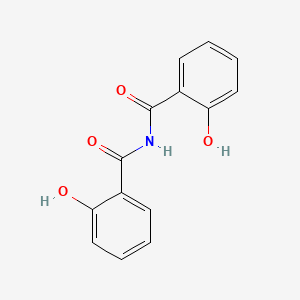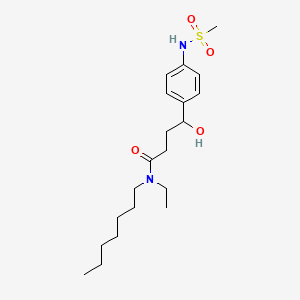
N-Ethyl-n-heptyl-4-hydroxy-4-(4-(methylsulfonamido)phenyl)butanamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
The application of biocatalysis in drug metabolism was demonstrated using a biaryl-bis-sulfonamide compound similar to N-Ethyl-n-heptyl-4-hydroxy-4-(4-(methylsulfonamido)phenyl)butanamide. This process involved the use of Actinoplanes missouriensis for the production of mammalian metabolites, highlighting the utility of microbial-based biocatalytic systems in drug metabolism studies (Zmijewski et al., 2006).
Distribution in Warm-Blooded Animals
Research on the distribution of N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-yl-methyl)propanamide (tropicamide), a compound structurally related to N-Ethyl-n-heptyl-4-hydroxy-4-(4-(methylsulfonamido)phenyl)butanamide, in warm-blooded animals was conducted. This study utilized techniques such as TLC and GC-MS to analyze the presence of tropicamide in different organs (Shormanov et al., 2016).
Aromatase Inhibitors in Cancer Treatment
A study focused on the synthesis and evaluation of aromatase inhibitors, including compounds with a structure similar to N-Ethyl-n-heptyl-4-hydroxy-4-(4-(methylsulfonamido)phenyl)butanamide. These compounds showed potential for inhibiting estrogen biosynthesis, which is crucial in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Cardiac Myosin Activation
Sulfonamidophenylethylamide analogues were explored for their role as cardiac myosin activators, providing insights into the development of new treatments for systolic heart failure. This research indicated the potential of compounds structurally related to N-Ethyl-n-heptyl-4-hydroxy-4-(4-(methylsulfonamido)phenyl)butanamide in cardiac therapy (Manickam et al., 2019).
Antimicrobial Activity
Research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include structures related to N-Ethyl-n-heptyl-4-hydroxy-4-(4-(methylsulfonamido)phenyl)butanamide, revealed their antimicrobial properties. This indicates the potential use of similar compounds in developing new antimicrobial drugs (Sarvaiya et al., 2019).
Anticonvulsant Activity
A study on N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, closely related to the structure of interest, demonstrated significant anticonvulsant properties. This suggests potential applications in developing new treatments for epilepsy (Kamiński et al., 2016).
Enantioselective Synthesis in Medicinal Chemistry
Research on the enantioselective synthesis of N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide, a compound with structural similarities, highlights its importance in the development of beta-receptor antagonists. This emphasizes the role of chirality in medicinal chemistry (Wang & Tang, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
N-ethyl-N-heptyl-4-hydroxy-4-[4-(methanesulfonamido)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O4S/c1-4-6-7-8-9-16-22(5-2)20(24)15-14-19(23)17-10-12-18(13-11-17)21-27(3,25)26/h10-13,19,21,23H,4-9,14-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYZQCZASWLBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CC)C(=O)CCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857908 | |
| Record name | N-Ethyl-N-heptyl-4-hydroxy-4-{4-[(methanesulfonyl)amino]phenyl}butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-n-heptyl-4-hydroxy-4-(4-(methylsulfonamido)phenyl)butanamide | |
CAS RN |
160087-98-9 | |
| Record name | N-Ethyl-n-heptyl-4-hydroxy-4-(4-(methylsulfonamido)phenyl)butanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160087989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-heptyl-4-hydroxy-4-{4-[(methanesulfonyl)amino]phenyl}butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



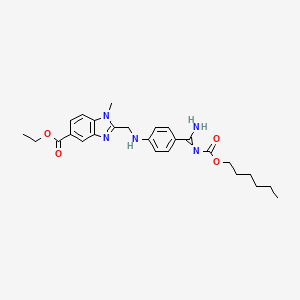
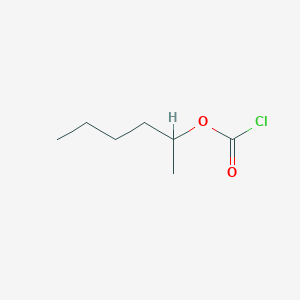
![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)

![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
